ISONANOICACID
Description
Historical Context and Initial Investigations of Branched-Chain Fatty Acids
Initial investigations into branched-chain fatty acids date back to the mid-20th century, with studies focusing on their presence and characterization in natural sources. Early research identified BCFAs as components of animal fats, such as butterfat, with efforts made to isolate and analyze different branched-chain saturated fatty acids, including those with various chain lengths and branching patterns. portlandpress.com These early studies laid the groundwork for understanding the structural diversity of BCFAs found in nature.
Significance of Isononanoic Acid within Organic Chemistry and Related Disciplines
Isononanoic acid holds significance in organic chemistry as a versatile intermediate and building block for the synthesis of various compounds. ontosight.aiatamanchemicals.comforgechemicals.com Its carboxylic acid functional group allows for a range of reactions, including esterification, which is crucial for producing derivatives used in numerous applications. ontosight.aiatamankimya.comatamanchemicals.com Within related disciplines, its unique branched structure contributes to distinct physical and chemical properties, making it valuable in material science and industrial processes. forgechemicals.com
Evolution of Research Perspectives on Alkyl Carboxylic Acids
Research perspectives on alkyl carboxylic acids have evolved from basic characterization and isolation to exploring their synthetic utility and diverse applications. Initially, the focus was on understanding their natural occurrence and fundamental chemical properties. Over time, research expanded to include developing efficient synthesis methods and investigating their roles in various chemical transformations, such as cross-coupling reactions. nih.govacs.orgchemrxiv.org More recent research also delves into their structural behavior at the nanoscale and their potential in sustainable applications. rsc.org
Current State of Academic Inquiry into Isononanoic Acid and its Congeners
Current academic inquiry into isononanoic acid and its congeners is multifaceted, encompassing various areas of research. There is ongoing interest in developing improved and more sustainable synthesis methods. patsnap.com Research also focuses on exploring new applications for isononanoic acid derivatives in high-performance materials, lubricants, coatings, and personal care products. atamankimya.comforgechemicals.commarketresearchfuture.comtransparencymarketresearch.comintelmarketresearch.com Furthermore, studies are investigating the biological roles and potential health implications of branched-chain fatty acids, including those structurally related to isononanoic acid, particularly their presence in food sources like dairy and their interactions with biological systems. dellait.commdpi.comresearchgate.netmdpi.complos.orgnih.govrsc.org The development of novel catalytic methods for the functionalization of alkyl carboxylic acids, including branched ones, represents an active area of research in organic synthesis. nih.govacs.orgchemrxiv.org
Research findings indicate the growing importance of isononanoic acid in various industrial sectors. The global market for isononanoic acid is projected to grow, driven by demand in applications such as plasticizers, lubricants, coatings, and cosmetics. marketresearchfuture.comsphericalinsights.comacutemarketreports.comprecedenceresearch.com
Table 1: Projected Global Isononanoic Acid Market Size and Growth Rate
| Year | Market Size (USD Million) | CAGR (%) (2025-2034/2035) |
| 2024 | 350.95 - 352.80 sphericalinsights.comprecedenceresearch.com | - |
| 2025 | 371.50 - 5.64 marketresearchfuture.comprecedenceresearch.com | 5.25 - 5.80 marketresearchfuture.comsphericalinsights.comprecedenceresearch.com |
| 2028 | 400.0 marketresearch.com | 2.13 (2023-2028) marketresearch.com |
| 2034 | 591.31 - 9360 marketresearchfuture.comprecedenceresearch.com | 5.30 (2025-2034) precedenceresearch.com |
| 2035 | 615.84 sphericalinsights.com | 5.25 (2025-2035) sphericalinsights.com |
Note: Data points are sourced from different market reports and may vary slightly.
Detailed research findings highlight the specific applications driving this market growth:
Plasticizers: Isononanoic acid is a key component in the production of esters used as plasticizers, enhancing the flexibility and durability of polymers like PVC. ontosight.aiatamankimya.comforgechemicals.com
Lubricants: Its branched-chain structure and properties like thermal stability and low volatility make it valuable in the formulation of high-performance synthetic lubricants and metalworking fluids. ontosight.aiatamankimya.comforgechemicals.commarketresearchfuture.comtransparencymarketresearch.comintelmarketresearch.comatamanchemicals.com
Coatings and Paints: Isononanoic acid is used in alkyd resins for coatings, improving durability, flexibility, weather resistance, and yellowing resistance. atamankimya.comforgechemicals.comtransparencymarketresearch.comintelmarketresearch.com
Cosmetics: In the cosmetic industry, isononanoic acid and its derivatives are used as emollients, skin conditioning agents, and emulsifiers due to their mildness and ability to improve product texture and feel. ontosight.aiatamankimya.comtransparencymarketresearch.comintelmarketresearch.comatamanchemicals.com
Research also explores the synthesis of isononanoic acid. A common industrial method involves the oxidation of isononanal, which is typically produced from 2-ethylhexanol through dehydration and hydroformylation steps. solechem.eu
Table 2: Industrial Synthesis Route for Isononanoic Acid
| Step | Reaction | Starting Material | Intermediate | Product |
| Dehydration | 2-ethylhexanol → Octenes | 2-ethylhexanol | Octenes | - |
| Hydroformylation | Octenes → Isononanal | Octenes | - | Isononanal |
| Oxidation | Isononanal → Isononanoic Acid | Isononanal | - | Isononanoic Acid |
Properties
CAS No. |
109363-00-0 |
|---|---|
Molecular Formula |
C7H15ClN2O3 |
Synonyms |
ISONANOICACID |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering for Isononanoic Acid
Catalytic Pathways for Selective Isononanoic Acid Synthesis
The efficiency and selectivity of isononanoic acid production are heavily dependent on the catalytic systems employed. Research efforts are focused on both refining existing industrial processes and exploring novel catalytic materials and pathways that offer advantages in terms of activity, product purity, and catalyst recyclability.
The hydroformylation of olefins is one of the most significant industrial processes traditionally reliant on homogeneous catalysts. nih.gov However, the challenges associated with separating and recycling these soluble catalysts have spurred extensive research into heterogeneous alternatives. rsc.orgnih.gov The goal is to combine the high activity and selectivity of homogeneous systems with the practical advantages of solid catalysts. mdpi.com
In the context of isononanoic acid synthesis, heterogeneous catalysts are applied to both the hydroformylation of octene isomers and the subsequent oxidation of isononanal. google.comjustia.com For the oxidation step, solid catalysts offer a clear advantage by simplifying product purification. A patented method describes a catalyst for the oxidation of isononanol (a precursor to isononanoic acid) using a composite material where palladium is the active metal, supported on activated carbon. google.com This system demonstrates high conversion rates and selectivity under specific reaction conditions. google.com Metal-organic frameworks (MOFs) have also been explored as highly effective catalysts for the oxidation of isononyl aldehyde, achieving high yields and selectivity.
The development of heterogeneous catalysts for hydroformylation, such as single-atom catalysts (SACs) where individual metal atoms like rhodium are anchored to a solid support, represents a frontier in this field. nih.govresearchgate.net These materials aim to mimic the well-defined active sites of homogeneous complexes while being easily recoverable. nih.gov
| Catalyst System | Precursor | Reaction Step | Temperature (°C) | Pressure (MPa) | Conversion/Yield | Selectivity | Reference |
| Palladium on Activated Carbon | Isononanol | Oxidation | 110-120 | 0.8-1.2 | High Conversion | High Selectivity | google.com |
| Metal-Organic Frameworks (MOFs) | Isononyl Aldehyde | Oxidation | 180-220 | 0.5-2.0 | >95% Yield | >98% | |
| RhZn Intermetallic Nanoparticles | Styrene (Model Olefin) | Hydroformylation | - | - | High Turnover | High Chemoselectivity | nih.gov |
Homogeneous catalysis remains the cornerstone of industrial hydroformylation due to the exceptional activity and selectivity of soluble transition metal complexes, particularly those based on rhodium and cobalt. rsc.orgijcce.ac.ir In these systems, ligands such as phosphines play a critical role in tuning the catalyst's performance. ijcce.ac.ir The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of a C8 olefin, such as diisobutylene, to form isononanal.
An alternative homogeneous carbonylation route is the Koch reaction (hydrocarboxylation), which directly converts olefins to carboxylic acids using carbon monoxide in the presence of a strong acid catalyst. google.com The hydrocarboxylation of diisobutylene can yield highly branched isononanoic acid isomers. google.com Recent advancements focus on improving the cost-effectiveness of these processes by developing catalysts based on non-precious metals or enhancing the activity of rhodium-based systems through ligand design. ijcce.ac.ir For example, a cobalt complex catalyst has been shown to achieve high conversion of diisobutylene and excellent selectivity towards the methyl ester precursor of isononanoic acid.
| Catalyst Type | Reaction | Key Features | Advantages | Challenges | Reference |
| Rhodium-phosphine complexes | Hydroformylation | High activity at low pressure | High n/iso selectivity possible | High cost, difficult to recycle | nih.govijcce.ac.ir |
| Unmodified Cobalt carbonyls | Hydroformylation | Lower cost than Rhodium | Suitable for certain feedstocks | Requires high pressure and temperature | nih.gov |
| Cobalt complexes | Methoxycarbonylation | Uses non-precious metal | Cost-effective | Requires subsequent hydrolysis step | |
| Strong Acids (e.g., H₂SO₄) | Koch Reaction | Direct carboxylation of olefins | Single-step synthesis | Stoichiometric acid use, corrosion | google.com |
Isononanoic acid produced industrially is a complex mixture of various structural isomers. google.com The synthesis of specific, single-isomer forms of branched-chain carboxylic acids, particularly chiral isomers, requires advanced asymmetric catalytic methods. While research on the enantioselective synthesis of isononanoic acid itself is not widely published, the principles of asymmetric synthesis are broadly applicable.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts that can differentiate between prochiral faces of a substrate or through the use of chiral auxiliaries. For branched-chain acids, this could potentially be approached via asymmetric hydroformylation or hydrocarboxylation of prochiral olefins. The development of chiral ligands for transition metal catalysts is central to this field. mpg.de
Diastereoselective synthesis focuses on controlling the formation of diastereomers. In the context of complex molecules, radical-based methods have been developed for the diastereoselective synthesis of unnatural amino acids, demonstrating the potential for high levels of stereocontrol in C-C bond formation. nih.govchemrxiv.org Applying similar principles, it may be conceivable to devise diastereoselective routes to specific isomers of isononanoic acid, although this remains a specialized area of academic research rather than an industrial reality. researchgate.net
Novel Reaction Mechanisms in Isononanoic Acid Formation
Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing existing processes and inventing new ones. Research into the formation of isononanoic acid explores alternative reaction pathways beyond traditional ionic mechanisms, including those involving radical species and the precise characterization of transient organometallic intermediates.
Radical chemistry offers unique pathways for chemical transformations. The generation of acyl radicals, in particular, is a versatile strategy for forming C-C bonds and synthesizing carboxylic acid derivatives. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals under mild conditions from precursors such as aldehydes or even carboxylic acids themselves. nih.govresearchgate.net
In the synthesis of isononanoic acid, the oxidation of isononyl aldehyde can proceed through a radical mechanism. This pathway could involve the abstraction of the aldehydic hydrogen atom to form an isononanoyl radical. This highly reactive species would then rapidly react with an oxygen source, such as molecular oxygen, to form a peroxy acid intermediate, which subsequently converts to the final isononanoic acid product. nih.gov While not the primary industrial method, understanding these radical pathways could lead to novel, low-energy synthetic routes. chemrxiv.orgnih.gov
The catalytic cycles of hydroformylation and carbonylation are defined by a series of organometallic intermediates. In the rhodium-catalyzed hydroformylation of an olefin, the generally accepted mechanism involves several key steps, each with a distinct organometallic species. These include the coordination of the olefin to a rhodium-hydride complex, migratory insertion of the olefin into the Rh-H bond to form a rhodium-alkyl intermediate, coordination of carbon monoxide, and subsequent migratory insertion of CO to form a rhodium-acyl complex. The cycle is completed by hydrogenolysis of the Rh-acyl species to release the aldehyde product and regenerate the catalyst. nih.gov
Similarly, in carbonylation reactions like the Koch process, organometallic intermediates are proposed, although the mechanism can also involve carbocationic species generated by the strong acid. google.com The reaction of these intermediates with organometallic carbonyl species is a critical step. youtube.com Detailed study of these transient species using spectroscopic and computational methods allows for a deeper understanding of catalyst behavior, deactivation pathways, and the factors controlling selectivity, paving the way for the rational design of more efficient catalysts. scispace.com
Green Chemistry Principles in Isononanoic Acid Production
The manufacturing of industrial chemicals like isononanoic acid is increasingly being viewed through the lens of green chemistry, a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. docbrown.inforsc.org This approach seeks to enhance efficiency, minimize environmental impact, and ensure long-term sustainability. docbrown.info In the context of isononanoic acid synthesis, these principles are being applied to innovate beyond traditional production paradigms, focusing on areas such as reaction conditions, feedstock sourcing, and waste reduction.
Solvent-Free Reaction Systems
A key principle of green chemistry is the reduction or elimination of auxiliary substances like organic solvents, which can contribute significantly to process waste and environmental emissions. mdpi.com Research and process optimization for isononanoic acid synthesis have explored methodologies that minimize solvent use.
Further innovation has been demonstrated in continuous flow systems for the hydroformylation of 1-octene (B94956). One notable approach utilizes supercritical carbon dioxide (scCO₂) as a mobile phase to transport reactants and products. nih.gov In this system, the catalyst is dissolved directly in a mixture of the 1-octene reactant and the nonanal (B32974) product, creating a "solventless" reaction environment. nih.govresearchgate.net This method not only eliminates traditional organic solvents but also facilitates catalyst retention and continuous operation, with studies showing rhodium catalyst losses as low as 100 ppb under optimized conditions. nih.gov
For the subsequent oxidation of isononanal to isononanoic acid, solvent-less approaches are also feasible. Analogous research on the oxidation of alcohols to aldehydes has demonstrated efficient conversions by simply grinding the alcohol with a solid-supported oxidant, completely avoiding a solvent medium. researchgate.net The liquid-phase oxidation of isononanal can be engineered similarly, using the aldehyde itself as the liquid medium, thereby minimizing the need for auxiliary solvents which would require later separation and recovery.
| Benefit | Description |
| Waste Reduction | Eliminates the need for solvent purchase, recovery, and disposal, directly reducing the process mass intensity (PMI) and E-Factor. |
| Process Simplification | Removes the downstream separation steps required to remove solvents from the product stream, lowering capital and energy costs. |
| Increased Volumetric Productivity | The concentration of reactants is maximized, potentially leading to higher reaction rates and greater throughput in a given reactor volume. |
| Enhanced Safety | Reduces risks associated with flammable, toxic, or volatile organic compounds (VOCs). |
Utilization of Renewable Feedstocks and Biocatalysis
The transition from fossil-based feedstocks to renewable, bio-based alternatives is a cornerstone of building a sustainable chemical industry. horizon-europe.gouv.freuropa.eu This shift is actively underway in the production of isononanoic acid, complemented by research into biocatalytic pathways that promise milder reaction conditions and high selectivity.
An important commercial development is the introduction of isononanoic acid produced from bio-based and circular feedstocks. OQ Chemicals has launched "OxBalance Isononanoic Acid," the first commercially available version of the compound produced from non-fossil fuel sources. blogspot.com This product is manufactured using a mass balance approach and has received ISCC PLUS certification, verifying the traceability of sustainable feedstocks through the production chain. renewable-carbon.eu This "drop-in" replacement maintains the same quality and performance as its fossil-based counterpart, allowing users to improve the sustainability profile of their end products, such as lubricants and plasticizers, without reformulation.
| Product Attribute | Details | Source(s) |
| Product Name | OxBalance Isononanoic Acid | blogspot.com |
| Manufacturer | OQ Chemicals | sphericalinsights.com |
| Bio-based Content | Over 70% | blogspot.com |
| Feedstock Basis | Bio-based and circular feedstocks | |
| Certification | ISCC PLUS (International Sustainability and Carbon Certification) | renewable-carbon.eu |
| Production Method | Mass Balance Approach | blogspot.com |
| Market Status | Commercially available |
Alongside bio-based feedstocks, biocatalysis offers a powerful tool for green chemical synthesis. While direct microbial fermentation to isononanoic acid is not yet a mature industrial process, significant research has demonstrated the feasibility of producing related C9 carboxylic acids from renewable resources like oleic acid, a component of many vegetable oils. ewha.ac.krnih.gov These multi-step chemoenzymatic pathways utilize whole-cell biocatalysts, typically engineered microorganisms like E. coli or Corynebacterium glutamicum, to perform a cascade of reactions. bohrium.commdpi.com
These processes can convert oleic acid into valuable C9 platform molecules like 9-hydroxynonanoic acid and 1,9-nonanedioic acid (azelaic acid). ewha.ac.krmdpi.com The enzymatic cascades often involve a sequence of a hydratase, an alcohol dehydrogenase, and a Baeyer–Villiger monooxygenase to cleave the fatty acid chain at the double bond. bohrium.commdpi.com Such research establishes a clear proof-of-concept for using biocatalysis to create C9 building blocks from renewable oils, paving the way for future development of pathways to isononanoic acid isomers.
| Feedstock | Key Enzymes / Microorganism | Product(s) | Key Findings | Source(s) |
| Oleic Acid | Recombinant E. coli expressing hydratase, alcohol dehydrogenase, and Baeyer–Villiger monooxygenase (BVMO). | 9-hydroxynonanoic acid, n-nonanoic acid | Achieved a final product concentration of 25 mM with a volumetric productivity of 2.8 mM h⁻¹. | ewha.ac.krbohrium.com |
| Oleic Acid Hydrolysate | Constructed biocatalytic system with resin-based product removal. | ω-hydroxynonanoic acid, α,ω-nonanedioic acid | Converted up to 110 g/L of olive oil into 35.2 g/L of ω-hydroxynonanoic acid. | nih.gov |
| 9-hydroxynonanoic acid | Recombinant C. glutamicum expressing alcohol/aldehyde dehydrogenases (ChnDE). | 1,9-nonanedioic acid (Azelaic acid) | Produced 16 mM of 1,9-nonanedioic acid from a 20 mM starting concentration within 8 hours. | mdpi.com |
Atom Economy and Waste Minimization Strategies
Atom economy is a core green chemistry metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgbuecher.de A reaction with high atom economy generates minimal byproducts, reducing waste at its source. docbrown.infoscranton.eduyoutube.com The primary industrial syntheses of isononanoic acid are inherently designed for high atom economy.
The dominant route, hydroformylation of octene followed by oxidation of the resulting isononanal, is a prime example of an atom-economical process.
Hydroformylation: C₈H₁₆ (Octene) + CO (Carbon Monoxide) + H₂ (Hydrogen) → C₉H₁₈O (Isononanal)
Oxidation: C₉H₁₈O (Isononanal) + ½ O₂ (Oxygen) → C₉H₁₈O₂ (Isononanoic Acid)
An alternative pathway, the Koch reaction, involves the direct hydrocarboxylation of an olefin like diisobutylene with carbon monoxide and water.
Koch Reaction: C₈H₁₆ (Diisobutylene) + CO (Carbon Monoxide) + H₂O (Water) → C₉H₁₈O₂ (Isononanoic Acid)
This is also an addition reaction with a theoretical atom economy of 100%.
| Reaction Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Hydroformylation-Oxidation | Octene, Carbon Monoxide, Hydrogen, Oxygen | Isononanoic Acid | None | 100% |
| Koch Reaction | Diisobutylene, Carbon Monoxide, Water | Isononanoic Acid | None | 100% |
While theoretical atom economy is high, practical waste minimization involves other strategies. A major focus in the oxo process is the efficient recovery and recycling of the precious metal catalysts (typically rhodium or cobalt) to prevent waste and economic loss. wikipedia.orgresearchgate.net The development of novel catalysts, such as heterogeneous or single-atom catalysts, further aids waste minimization by simplifying separation from the product stream and improving catalyst stability and longevity. nih.govsciencedaily.com
Process Intensification and Scale-Up Considerations in Isononanoic Acid Synthesis
Process intensification (PI) refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. escholarship.org For isononanoic acid, PI strategies aim to improve the economics and sustainability of large-scale production.
A key PI strategy is the transition from traditional batch reactors to continuous flow systems. cetjournal.it Continuous manufacturing offers superior heat and mass transfer, better process control, smaller reactor volumes, and a safer operating environment due to lower hold-up of reactive materials. The use of continuous flow reactors has been demonstrated for the hydroformylation step, enabling better control and catalyst management. nih.gov Other PI technologies applicable to isononanoic acid synthesis include multifunctional reactors, such as membrane reactors or reactive distillation units, which combine chemical reaction with in-situ product separation to overcome equilibrium limitations and improve conversion rates. nih.gov
The scale-up of isononanoic acid production is an ongoing industrial activity. Major producers like OQ Chemicals have invested in debottlenecking existing units and constructing new world-scale plants to meet growing global demand, particularly from the synthetic lubricants market. blogspot.com
However, the scale-up of emerging bio-based production routes presents a different set of challenges. nih.gov While laboratory and pilot-scale biocatalytic processes show promise, transitioning to industrial-scale manufacturing requires overcoming several hurdles:
Economic Viability: The bio-based product must be cost-competitive with the highly optimized fossil-based incumbent. nih.gov This requires efficient, low-cost, and sustainable sourcing of biomass feedstocks. aiche.org
Bioprocess Engineering: Scaling up fermentation or whole-cell biotransformation involves significant engineering challenges, including maintaining sterility, ensuring adequate oxygen and nutrient transfer, managing heat removal, and preventing shear damage to microorganisms in large bioreactors. adebiotech.org
Downstream Processing: The recovery and purification of isononanoic acid from a typically dilute aqueous fermentation broth can be energy-intensive and costly, often representing a major portion of the total production cost. nih.gov
Addressing these scale-up challenges is crucial for the successful commercialization of renewable isononanoic acid and for realizing the full potential of a sustainable, bio-based chemical industry. horizon-europe.gouv.fr
| Strategy | Description | Potential Benefits for Isononanoic Acid Production |
| Continuous Flow Reactors | Shifting from batch or semi-batch to continuous processing. | Improved heat/mass transfer, better process control, smaller footprint, enhanced safety. |
| Multifunctional Reactors | Integrating reaction and separation in a single unit (e.g., membrane reactors, reactive distillation). | Overcomes equilibrium limitations, increases conversion, reduces capital costs and energy use. |
| Advanced Catalysts | Use of heterogeneous, single-atom, or biocatalysts. | Simplifies catalyst separation and recycling, improves selectivity, enables milder reaction conditions. |
| Alternative Energy Sources | Employing non-conventional energy sources like microwaves or ultrasound. | Can enhance reaction rates and reduce energy consumption compared to conventional heating. |
Chemical Reactivity and Derivatization Strategies of Isononanoic Acid
Esterification and Amidation Reactions of the Carboxyl Group
The carboxyl group (-COOH) of isononanoic acid is a key site for derivatization, readily undergoing esterification and amidation reactions. isatis.net These reactions are fundamental in synthesizing a wide range of compounds with diverse applications, including lubricants, plasticizers, and cosmetic ingredients. atamankimya.comisatis.net
Kinetics and Thermodynamics of Ester Formation with Various Alcohols
Esterification of carboxylic acids with alcohols is a reversible reaction that typically requires an acid catalyst. The kinetics and thermodynamics of this reaction are influenced by factors such as temperature, catalyst type and concentration, and the structures of the carboxylic acid and alcohol. While specific kinetic and thermodynamic data for the esterification of isononanoic acid with a wide variety of alcohols are not extensively detailed in the provided search results, general principles of carboxylic acid esterification apply.
Studies on the esterification of other fatty acids, such as nonanoic acid and levulinic acid, provide insights into the factors governing these reactions. For instance, the esterification of nonanoic acid with 2-ethylhexanol has been studied using both homogeneous (H₂SO₄) and heterogeneous (Amberlite IR120) catalysts, with investigations into intrinsic reaction kinetics and mass transfer phenomena. researchgate.net The activation energy and reaction enthalpy are key thermodynamic and kinetic parameters determined in such studies. researchgate.netmdpi.comub.edu
The equilibrium of esterification reactions is limited by the reversible nature of the process, and techniques like removing water (a reaction byproduct) can drive the reaction towards product formation. mdpi.comgoogle.com Enzymatic esterification using lipases, such as Candida antarctica lipase (B570770) B (CalB), has also been explored for branched fatty acids, including isononanoic acid ethyl ester, demonstrating the influence of enzyme variants on reaction activity. researchgate.net
While specific data tables for isononanoic acid esterification kinetics and thermodynamics with various alcohols are not available in the provided snippets, the general understanding from related reactions suggests that factors like steric hindrance from the branched isononanoic acid structure and the specific alcohol used would significantly impact reaction rates and equilibrium.
Amide Synthesis and Peptide Linkage Analogs with Isononanoic Acid
Isononanoic acid can react with amines to form amides. isatis.net This amidation reaction involves the formation of an amide bond (-CO-NH-), analogous to the peptide linkage in proteins. The synthesis of amides from carboxylic acids and amines typically requires activation of the carboxylic acid or harsh conditions.
An example of isononanoic acid amidation is the synthesis of N-(2-ethylhexyl)-isononanamide, which is formed by the reaction of isononanoic acid with 2-ethylhexylamine. This reaction is carried out under controlled conditions to form the desired amide bond.
Fatty acids, including C9 fatty acids like isononanoic acid, can be coupled to peptides or proteins through amide linkages. googleapis.comepo.orggoogle.com This strategy is employed in the development of prodrugs to improve the physicochemical and pharmacokinetic properties of therapeutic peptides and proteins, such as insulin (B600854) conjugates. googleapis.comepo.orggoogle.com The carboxyl group of the fatty acid can be activated and reacted with an amino group on the peptide to form a stable amide bond. google.com
Modifications of the Branched Alkyl Chain
Beyond the carboxyl group, the branched alkyl chain of isononanoic acid presents opportunities for chemical modification. However, selective modification of specific sites within a branched chain can be challenging.
Selective Halogenation and Subsequent Functionalization
Selective halogenation of branched alkanes can be difficult due to the presence of multiple types of C-H bonds (primary, secondary, and tertiary), which have different reactivities towards radical halogenation. While general methods for alkane halogenation exist, specific details regarding the selective halogenation of the branched isononanoic acid alkyl chain are not provided in the search results.
However, if selective halogenation at a particular position on the alkyl chain were achieved, the resulting halogenated product could serve as an intermediate for subsequent functionalization reactions. Nucleophilic substitution or elimination reactions could introduce other functional groups, such as hydroxyl, amino, or olefinic moieties, further expanding the range of isononanoic acid derivatives.
Olefin Metathesis and Alkyne Additions for Unsaturated Derivatives
To introduce unsaturation into the alkyl chain of isononanoic acid, reactions like olefin metathesis or alkyne additions could be employed, provided there are existing double or triple bonds in a precursor molecule or if such functionalities are introduced through other reactions (e.g., dehydrogenation or elimination following halogenation/hydroxylation).
Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of carbon-carbon double bonds. nih.govorganic-chemistry.orglibretexts.org Various types of olefin metathesis exist, including cross-metathesis and ring-closing metathesis, catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts). organic-chemistry.orglibretexts.org If a derivative of isononanoic acid containing a carbon-carbon double bond were synthesized, olefin metathesis could be used to modify this unsaturation or couple it with other olefins.
Alkyne metathesis involves the redistribution of carbon-carbon triple bonds and is catalyzed by metal alkylidyne complexes. wikipedia.org Similar to olefin metathesis, if an alkyne functionality were present in an isononanoic acid derivative, alkyne metathesis could be used for its modification.
Alkyne additions, such as hydroboration-oxidation or halogenation-dehydrohalogenation, could also introduce functional groups or unsaturation into the alkyl chain if an alkyne were present. However, the direct application of these reactions to the saturated branched chain of isononanoic acid would require initial introduction of unsaturation.
Hydroxylation and Epoxidation Pathways
Hydroxylation, the introduction of a hydroxyl (-OH) group, and epoxidation, the formation of a cyclic ether (epoxide) from an alkene, are important reactions for functionalizing hydrocarbon chains. libretexts.orglibretexts.orgnih.gov
Direct hydroxylation of the saturated branched alkyl chain of isononanoic acid would likely require strong oxidizing conditions and may not be highly selective. However, if unsaturation were introduced into the alkyl chain (e.g., via dehydrogenation), then established hydroxylation and epoxidation methods for alkenes could be applied.
Epoxidation of alkenes is commonly achieved using peroxyacids (e.g., meta-chloroperoxybenzoic acid) or through a two-step process involving halohydrin formation followed by treatment with a base. libretexts.orglibretexts.orgyoutube.com These reactions typically result in the formation of an epoxide ring across the double bond. Subsequent hydrolysis of the epoxide can yield a vicinal diol (a molecule with two hydroxyl groups on adjacent carbons), representing a form of hydroxylation. libretexts.orglibretexts.org
While the provided search results mention epoxidation in the context of other compounds like terpenes and undecylenic acid esters, and note that isononanoic acid itself did not show certain epoxidation behavior in one study viperwrl.com, these reactions are generally applicable to alkenes. Therefore, if an unsaturated isononanoic acid derivative were synthesized, hydroxylation and epoxidation of the double bond would be feasible derivatization strategies.
Formation of Isononanoic Acid Anhydrides and Acyl Halides
Isononanoic acid can be converted into its corresponding anhydride (B1165640), isononanoic anhydride, through dehydration reactions. isatis.net Anhydrides are valuable intermediates in organic synthesis and can also function as catalysts in polymerization processes. isatis.net Mixed anhydrides can be formed by the reaction of isononanoic acid with acetic anhydride or ketene. sci-hub.sttrea.com These mixed anhydrides can then react with a second mole of isononanoic acid to yield the symmetrical isononanoic anhydride, with acetic acid being removed, often by distillation. sci-hub.sttrea.com
The formation of isononanoyl halides, such as isononanoyl chloride, is another important derivatization strategy. google.com Isononanoic acid reacts with halogenating agents like thionyl chloride, phosphorus pentachloride (PCl5), phosphorus oxychloride, or sulfuryl chloride to produce isononanoyl halides. isatis.nettrea.comgoogle.com Isononanoyl chloride is a key intermediate in the synthesis of various organic compounds, including esters and other acid chloride derivatives. chembk.comchemicalbull.comvandemark.com A simple synthesis method for isononanoyl chloride involves the reaction of bis(trichloromethyl)carbonate with isononanoic acid in the presence of an organic amine catalyst. google.compatsnap.com This reaction can achieve high purity and yield under optimized conditions. google.com
| Reactant 1 | Reactant 2 | Product | Notes | Source |
| Isononanoic acid | Acetic anhydride or Ketene | Mixed anhydride | Used as acylating agents | sci-hub.sttrea.com |
| Isononanoic acid | Mixed anhydride | Isononanoic anhydride | Acetic acid is removed | sci-hub.sttrea.com |
| Isononanoic acid | Thionyl chloride | Isononanoyl chloride | Common method for acyl halide formation | isatis.netgoogle.comchembk.com |
| Isononanoic acid | Phosphorus pentachloride (PCl5) | Isononanoyl chloride | Forms acyl halides | isatis.netgoogle.com |
| Isononanoic acid | Bis(trichloromethyl)carbonate | Isononanoyl chloride | Catalyzed by organic amine | google.compatsnap.com |
Role of Isononanoic Acid as a Building Block in Complex Molecular Architectures
Isononanoic acid serves as a versatile building block in the construction of more complex molecular architectures, including polymers, macromolecules, and supramolecular assemblies. isatis.net Its branched structure and carboxylic acid functionality allow for incorporation into various chemical structures, imparting specific properties. atamankimya.comontosight.aiperstorp.com
Incorporation into Polymer Chains and Macromolecular Structures
Isononanoic acid is utilized as a monomer in the synthesis of various polymers, notably in the production of alkyd resins used in coatings and paints. atamankimya.comatamankimya.comsci-hub.st Its inclusion in alkyd resins can lead to improved properties such as better yellowing performance, excellent mechanical properties, surface hardness, color stability, and gloss. atamankimya.comsci-hub.st
Furthermore, isononanoic acid is employed in the production of esters that serve as plasticizers for polymers, enhancing their flexibility and durability. atamankimya.com For instance, esters of isononanoic acid are used as plasticizers for flexible PVC (polyvinyl chloride) and in polyvinyl butyral films. atamankimya.comgoogle.com The incorporation of isononanoic acid into polyester-based polymers, such as those derived from isophthalic acid, trimethylolpropane, and 1,2-propanediol, can introduce branching and modify properties like melting point, solubility, and flexibility. ontosight.ai Isononanoic acid peroxides are also used as polymerization catalysts. atamankimya.comatamankimya.com
| Polymer Type | Role of Isononanoic Acid | Potential Property Enhancement | Source |
| Alkyd resins | Monomer | Improved yellowing resistance, mechanical properties, gloss | atamankimya.comatamankimya.comsci-hub.st |
| PVC and other plastics | Ester component (as plasticizer) | Enhanced flexibility and durability | atamankimya.comgoogle.com |
| Polyester-based polymers | Incorporated building block | Modification of melting point, solubility, and flexibility; branching | ontosight.ai |
| Various polymers | Peroxide derivative (as polymerization catalyst) | Initiation of polymerization | atamankimya.comatamankimya.com |
Supramolecular Assembly Driven by Isononanoic Acid Motifs
While the direct role of isononanoic acid motifs specifically driving supramolecular assembly is not extensively detailed in the provided search results, the broader concept of carboxylic acids and their derivatives participating in supramolecular structures through non-covalent interactions, such as hydrogen bonding, is well-established in supramolecular chemistry. logancollinsblog.comresearchgate.netnih.gov Carboxylic acids can form robust hydrogen-bonded dimers, a common motif in crystal engineering and supramolecular assembly. nih.gov
Isononanoic acid, as a branched carboxylic acid, possesses the functional group capable of engaging in such hydrogen bonding interactions. While specific research focusing solely on isononanoic acid-driven supramolecular assembly was not prominently found, its use in the formation of salts and amides, which can participate in hydrogen bonding and other non-covalent interactions, suggests its potential in contributing to supramolecular architectures. isatis.netontosight.ai For example, compounds formed from isononanoic acid and amines can exhibit properties relevant to supramolecular chemistry, such as surfactancy and emulsification, which involve the organization of molecules through non-covalent forces. ontosight.ai The study of supramolecular chemistry often involves the design of molecules that self-assemble through predictable non-covalent interactions to form ordered structures. logancollinsblog.comresearchgate.net Given the hydrogen bonding capability of the carboxylic acid group and the potential for van der Waals interactions from its branched alkyl chain, isononanoic acid could, in principle, be a component in designed supramolecular systems, although specific examples were not a primary focus of the search results. Research in this area might explore how the branched nature of isononanoic acid influences the formation and stability of supramolecular assemblies compared to straight-chain fatty acids.
Applications of Isononanoic Acid and Its Derivatives in Advanced Materials Science
Isononanoate Esters as Functional Components in Lubricant Formulations
Isononanoic acid esters are widely utilized as base stocks and additives in the formulation of synthetic lubricants and metalworking fluids. These esters contribute to the enhanced performance required in various industrial, automotive, and aviation applications. atamankimya.comatamanchemicals.comunivarsolutions.comlubesngreases.comintelmarketresearch.com Synthetic lubricants based on polyol esters derived from isononanoic acid are valued for their excellent thermal stability, low volatility, and superior lubricating properties, enabling optimal performance in harsh environments and across a wide range of temperatures. atamankimya.comunivarsolutions.com The use of isononanoic acid in the production of polyol ester synthetic lubricants is particularly noted in refrigeration systems and the aviation industry. atamanchemicals.comunivarsolutions.comlubesngreases.com
Structure-Performance Relationships in Ester-Based Lubricants
The molecular structure of synthetic esters, including those derived from isononanoic acid, is intricately linked to their physicochemical properties and lubricating performance. acs.orgrsc.org This relationship is often described as a structure-activity relationship. The intrinsic polarity of the ester functional group, resulting from the electronegativity of oxygen, contributes significantly to their properties. lube-media.com These permanent dipoles lead to stronger intermolecular forces compared to pure hydrocarbons, resulting in lower volatility, reduced evaporation rates, and consequently higher flash points. lube-media.com Synthetic esters can exhibit flash points exceeding 300°C. lube-media.comzslubes.com
The branched structure characteristic of isononanoic acid also influences lubricant performance. While linear carbon chains in ester structures can reduce volatility and improve anti-wear capabilities and friction modification, branched structures, such as those found in isononanoic acid derivatives, are particularly useful in providing beneficial low-temperature properties. zslubes.comontosight.aiacs.org The balance between polar sites and non-polar hydrocarbon chains in esters also confers amphiphilic properties, contributing to dispersancy and detergency, which helps minimize deposit and varnish formation and aids in dissolving poorly soluble additives in non-polar base fluids. lube-media.com Optimizing the structure-property-performance relationships is crucial for tailoring synthetic esters for specific applications, such as achieving a balance between dielectricity and conductivity in electric vehicle lubricants. stle.org
Tribological Studies of Isononanoic Acid Ester Additives
Tribological studies investigate the interaction of surfaces in relative motion, focusing on friction, wear, and lubrication. Esters, due to their chemical structure, are generally considered effective boundary lubricants. zslubes.com The negatively charged oxygen atoms in the ester functional group can bind to positively charged sites on metal surfaces. lube-media.com This natural affinity allows esters to adhere to the surface, providing protection against friction and wear, particularly in mixed or boundary lubrication regimes. lube-media.com They function as friction modifiers or "lubricity agents," capable of reducing friction coefficients and wear under moderately loaded conditions. lube-media.com
Factors such as chain length, degree of branching, and the location of linkages within the ester molecule all impact lubricity. zslubes.com While longer carbon chains and less branching generally favor good boundary lubrication, the branched structure of isononanoic acid contributes to specific performance characteristics, including improved oxidative stability and a higher contribution to viscosity, which can allow for a reduction in the average carbon number of the fatty acid mix, further enhancing stability. zslubes.com Studies have shown that ester oils exhibit high lubrication stability and can demonstrate a steady decrease in friction coefficient even under high operating temperatures and shear frequencies. acs.org The anti-wear performance of ester-based lubricants can also be improved with the addition of specific additives. rsc.org
Polymer Science and Engineering Applications of Isononanoic Acid Derivatives
Isononanoic acid derivatives find diverse applications in polymer science and engineering, primarily as plasticizers, surface modifiers, and as monomers in the synthesis of specialty polymers.
Surface Modification of Polymers using Isononanoic Acid
Isononanoic acid and its derivatives can be employed in the surface modification of polymers. This can alter the surface properties of polymeric materials, influencing characteristics such as wettability, adhesion, and compatibility with other substances. For instance, the modification of hyperbranched aliphatic polyesters with isononanoic acid has been explored in the context of developing UV-curable coatings. researchgate.net Such modifications can impact the rheological, mechanical, and thermal properties of the resulting polymer systems. researchgate.net While the provided search results offer limited direct details on the mechanisms of surface modification specifically using isononanoic acid, its carboxylic acid functionality and the varied reactivity of its derivatives suggest potential for chemical grafting or incorporation into surface layers to achieve desired property changes.
Isononanoic Acid as a Monomer in Specialty Polymer Synthesis
Isononanoic acid serves as a building block or monomer in the synthesis of various specialty polymers, including alkyd resins and certain vinyl-based copolymers. univarsolutions.comatamankimya.combasf.comisatis.net Isononanoic acid is used in the synthesis of alkyd resins, which are commonly employed in paints and coatings. univarsolutions.comatamankimya.combasf.com Its incorporation can offer improved performance characteristics, such as better yellowing resistance compared to fatty acids. atamankimya.combasf.com
Furthermore, isononanoic acid can be converted into its corresponding vinyl ester. google.com This vinyl ester can then be used as a comonomer in the polymerization of other monomers like vinyl acetate, vinyl chloride, styrene, or acrylic esters. google.com The resulting copolymers exhibit modified properties, such as improved hydrolysis resistance and reduced moisture absorption, making them suitable for applications in paints and other coatings. google.com Isononanoic acid's ability to form various derivatives like amides, anhydrides, and diols also highlights its potential as a versatile monomer or intermediate in the creation of a wide range of polymeric structures with tailored properties. isatis.net
Advanced Analytical Chemistry of Isononanoic Acid
Chromatographic Separations and Detection (e.g., GC, HPLC) for Isononanoic Acid
Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for separating isononanoic acid isomers and for assessing the purity of samples. forgechemicals.comlookchem.comperstorp.com GC is widely used for the analysis of volatile or semi-volatile organic compounds like fatty acids, often after derivatization. perstorp.comchemwinfo.com HPLC is suitable for less volatile or more polar derivatives and can be coupled with various detectors. forgechemicals.comsielc.comoelcheck.com
GC analysis, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a standard method for quantifying the different nonanoic acid isomers in a sample. perstorp.comchemwinfo.com For instance, ISO 2718 specifies a GC method for determining the sum of nonanoic acids and the content of 3,5,5-trimethylhexanoic acid in commercial products. perstorp.comchemwinfo.com
HPLC, particularly reverse-phase HPLC, is also applied, often using mobile phases containing acetonitrile, water, and an acid like phosphoric acid or formic acid. sielc.com These methods are crucial for achieving high-resolution separation from impurities. Mixed-mode columns, such as Newcrom R1, can be used with ion-pairing agents to enhance the separation of carboxylates like isononanoic acid from structurally similar compounds in complex matrices.
Development of Chiral Stationary Phases for Enantiomeric Separation
Some isomers of isononanoic acid, depending on the position and nature of branching, can exist as enantiomers (stereoisomers that are non-superimposable mirror images). For instance, 3,5,5-trimethylhexanoic acid has a chiral center at the 3-position. The separation of enantiomers requires the use of chiral stationary phases (CSPs) in chromatography. mdpi.comphenomenex.com
Chiral chromatography, typically chiral HPLC or GC, utilizes stationary phases that contain a chiral selector capable of interacting differently with each enantiomer, leading to their separation. mdpi.comphenomenex.comchromatographyonline.com Polysaccharide-based CSPs are widely used and offer broad chiral recognition due to their multiple chiral sites. phenomenex.com These phases can be coated or immobilized onto a support material like silica. Immobilized phases offer greater stability and allow for a wider range of mobile phases, which can be advantageous for resolving challenging enantiomeric mixtures. phenomenex.com While specific detailed research findings on the development of CSPs solely for isononanoic acid enantiomers were not extensively detailed in the search results, the principles of chiral chromatography using CSPs are well-established for separating enantiomers of branched fatty acids and similar chiral molecules. mdpi.comphenomenex.comchromatographyonline.com
Derivatization Techniques for Enhanced Detection Sensitivity
For certain analytical techniques, particularly GC, derivatization of isononanoic acid is often necessary to increase volatility, improve chromatographic peak shape, or enhance detection sensitivity. Common derivatization methods for carboxylic acids include esterification, typically forming methyl or ethyl esters. This conversion makes the molecule more volatile and amenable to GC analysis with standard detectors like FID or MS.
Derivatization can also be employed to introduce a chromophore or a tag for improved detection by UV-Vis detectors in HPLC or to facilitate ionization in mass spectrometry. For example, forming fluorescent derivatives can enhance detection limits in HPLC with fluorescence detection. While specific derivatization protocols solely for isononanoic acid for enhanced detection sensitivity were not detailed, the general principles of derivatization for carboxylic acids are applicable.
Spectroscopic Characterization Techniques (e.g., NMR, IR, MS) for Structural Elucidation
Spectroscopic methods are indispensable for confirming the structure of isononanoic acid and differentiating between its various isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular structure and functional groups. forgechemicals.comlookchem.com
IR spectroscopy is useful for identifying the characteristic functional groups present in isononanoic acid, such as the strong absorption band for the carbonyl group (C=O) around 1700-1725 cm⁻¹ and the broad O-H stretching vibration of the carboxylic acid group. forgechemicals.comnih.gov
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the types of protons and carbons present. forgechemicals.comnih.govangenechemical.comsioc-journal.cn The chemical shifts and coupling patterns in NMR spectra are highly sensitive to the molecular environment and branching positions, making NMR a powerful tool for structural confirmation and isomer differentiation. forgechemicals.com
Mass Spectrometry provides information about the molecular weight and fragmentation pattern of isononanoic acid. forgechemicals.comlookchem.comnih.gov Electron Ionization (EI) MS, commonly coupled with GC, produces characteristic fragment ions that can help in identifying the compound and its isomers. spectrabase.commiamioh.edulibretexts.org
Two-Dimensional NMR Spectroscopy for Isomer Differentiation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly valuable for elucidating the structures of complex molecules and differentiating between isomers. rsc.org These techniques reveal correlations between protons and carbons, allowing for the assignment of signals and the mapping of the carbon skeleton and branching points. rsc.org
For isononanoic acid, 2D NMR can help to unambiguously determine the position of methyl branches along the nine-carbon chain, thereby distinguishing between isomers like 3,5,5-trimethylhexanoic acid, 7-methyloctanoic acid, and others. While specific 2D NMR data solely for isononanoic acid isomers were not found, 2D NMR is a standard technique for such structural elucidation in organic chemistry.
High-Resolution Mass Spectrometry for Trace Analysis
High-Resolution Mass Spectrometry (HRMS), such as using time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (often within a few ppm). rsc.org This high accuracy allows for the determination of the elemental composition of ions, which is crucial for confirming the molecular formula of isononanoic acid and identifying unknown impurities or metabolites at trace levels. rsc.org
HRMS, often coupled with chromatography (GC-HRMS or LC-HRMS), is powerful for trace analysis in complex matrices. rsc.org It enables the detection and identification of isononanoic acid and its related compounds even at very low concentrations, providing high sensitivity and specificity. forgechemicals.com For isotopic labeling studies, HRMS with electrospray ionization (ESI) can provide molecular formula validation with high accuracy.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them essential for analyzing complex mixtures containing isononanoic acid. forgechemicals.comlookchem.comoelcheck.com
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. forgechemicals.comlookchem.comspectrabase.com When analyzing isononanoic acid, GC separates the different isomers and other components in the sample, and the eluted compounds are then introduced into the mass spectrometer for detection and identification based on their mass spectra. spectrabase.com GC-MS with Electron Ionization (EI) is commonly used for quantifying trace impurities in isononanoic acid.
LC-MS couples liquid chromatography with mass spectrometry and is suitable for analyzing less volatile or more polar compounds, or samples that require minimal preparation. lookchem.comoelcheck.comuni-wuppertal.de LC-MS methods, often using reverse-phase columns and mobile phases compatible with MS (e.g., containing formic acid instead of phosphoric acid), can separate isononanoic acid and its derivatives or related compounds in various matrices. lookchem.comsielc.comoelcheck.comuni-wuppertal.de LC-MS/MS (tandem mass spectrometry) provides even greater specificity and sensitivity by allowing for the fragmentation of selected ions, which is particularly useful for trace analysis and confirming the identity of analytes in complex samples. rsc.org For example, LC-QTOF-MS has been used to identify reaction intermediates of isononanoic acid.
These hyphenated techniques are invaluable for quality control, process monitoring, and environmental or biological studies involving isononanoic acid, allowing for the comprehensive analysis of complex samples. forgechemicals.comlookchem.comoelcheck.com
Quantification in Synthetic Reaction Mixtures
The synthesis of isononanoic acid can be achieved through several routes, including the oxidation of isononyl aldehyde or the carboxylation of branched alkenes. ontosight.ai Monitoring the concentration of isononanoic acid during these synthetic processes is critical for optimizing reaction conditions and maximizing yield.
Gas Chromatography (GC) is a widely used technique for the quantification of isononanoic acid in synthetic reaction mixtures. GC with flame ionization detection (FID) is often employed for its sensitivity and reliability in analyzing organic compounds. Analytical validation via GC with FID helps ensure the reproducibility of the synthesis process.
Another method for quantitative analysis is High-Performance Liquid Chromatography (HPLC). forgechemicals.comsolechem.eu HPLC separates components in a mixture, allowing for the precise quantification of isononanoic acid against known standards. forgechemicals.comsolechem.eu For applications requiring higher sensitivity and specificity, HPLC coupled with Mass Spectrometry (HPLC-MS) can be utilized. oelcheck.com This hyphenated technique measures the mass-to-charge ratio of ions, enabling the quantification of isononanoic acid with high accuracy, even in complex matrices. forgechemicals.comsolechem.euoelcheck.com
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C and DEPT-135 NMR, can be used to identify branching patterns and assess the isomeric composition of isononanoic acid, which is often a mixture of isomers. While primarily a qualitative technique for structural elucidation, quantitative NMR (qNMR) could potentially be applied for quantification if appropriate internal standards are used.
Identification of Reaction By-products and Impurities
The synthesis and industrial production of isononanoic acid can generate various by-products and impurities that need to be identified and monitored. These can arise from incomplete reactions, side reactions, or degradation processes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying trace impurities and by-products in isononanoic acid. Using electron ionization (EI), GC-MS can provide structural information about eluting compounds by analyzing their fragmentation patterns. This is particularly useful for identifying residual starting materials, partially oxidized products, and other unintended compounds formed during the synthesis, such as residual alkenes or peroxides. ontosight.ai
HPLC, especially when coupled with Mass Spectrometry (HPLC-MS), is also effective for the separation and identification of impurities, particularly those that are less volatile or thermally labile than isononanoic acid. forgechemicals.comsolechem.euoelcheck.com This approach can resolve isononanoic acid from structurally similar carboxylates in complex matrices by using techniques like mixed-mode columns with ion-pairing agents and adjusting gradient elution.
Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of key functional groups, such as the carboxylate stretching vibrations in isononanoic acid, typically appearing between 1700–1725 cm⁻¹. While less specific for identifying individual impurities in a complex mixture compared to GC-MS or HPLC-MS, IR can be used for quick verification of the main product's functional groups and potentially indicate the presence of certain types of impurities if characteristic absorption bands are observed.
Distillation residues from the manufacturing process of isononanoic acid can contain unreacted nonene, partially oxidized products, and high-molecular-weight impurities. ontosight.ai Analytical methods are crucial for characterizing these residues, which may contain toxic compounds. ontosight.ai
Quantitative Analysis Methods for Isononanoic Acid in Industrial Processes
Quantitative analysis of isononanoic acid is essential in industrial settings to control product quality, optimize processes, and meet specifications for various applications like plasticizers, lubricants, and coatings. atamankimya.commarketresearchintellect.com
High-Performance Liquid Chromatography (HPLC) is another key technique for quantitative analysis in industrial processes. forgechemicals.comsolechem.eu HPLC methods, particularly reverse-phase HPLC, can be used with various mobile phases (e.g., acetonitrile/water with phosphoric acid or formic acid) to quantify isononanoic acid and separate it from impurities. sielc.com This allows for precise determination of concentration against known standards. forgechemicals.comsolechem.eu
Mass Spectrometry (MS), either as a standalone technique or coupled with GC or HPLC, provides high sensitivity and specificity for the quantitative analysis of isononanoic acid in industrial samples. forgechemicals.comsolechem.eu It measures the mass-to-charge ratio of ions, allowing for accurate quantification even at low concentrations. forgechemicals.comsolechem.eu
The purity of industrial-grade isononanoic acid is often categorized into segments such as Up to 90%, >90% to 95%, >95% to 97%, and Above 97%, with the >95% to 97% segment holding a significant revenue share due to its balance of cost and performance in many applications. acutemarketreports.com Analytical methods are crucial for verifying these purity levels.
Here is a sample data table illustrating typical analytical specifications for industrial-grade isononanoic acid:
| Characteristic | Unit | Specification | Analytical Method |
| Sum of nonanoic acids (water free) | % | Min. 99.0 | ISO 2718 (GC) |
| 3,5,5-Trimethylhexanoic acid (water free) | % | Min. 97.5 | ISO 2718 (GC) |
| Water content | wt.% | Max. 0.10 | ASTM E 1064 |
| Color | Hazen | Max. 15 | ASTM 1209 |
The rigorous application of these analytical chemistry techniques ensures that isononanoic acid produced industrially meets the required quality standards for its diverse applications.
Environmental Chemistry and Degradation Pathways of Isononanoic Acid
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a substance through non-biological processes, such as photolysis and hydrolysis. These mechanisms can play a role in the environmental transformation of organic compounds. noack-lab.commdt.gov.mkthieme-connect.describd.com
Photolytic Degradation under Simulated Environmental Conditions
Photolytic degradation involves the breakdown of a substance by light. For 3,5,5-trimethylhexanoic acid, a major isomer of isononanoic acid moellerchemie.comatamankimya.com, a photolysis half-life of 60.17 hours has been reported. oxea-chemicals.com While specific data for all isomers of isononanoic acid under simulated environmental conditions were not extensively detailed in the search results, this provides an indication of the potential for photolytic breakdown for branched C9 fatty acids.
Hydrolysis and Oxidation in Aquatic Systems
Hydrolysis is the cleavage of a chemical bond by reaction with water. For 3,5,5-trimethylhexanoic acid, hydrolysis is not expected to be a significant degradation pathway. oxea-chemicals.com Oxidation in aquatic systems, which can involve reactions with oxidants like hydroxyl radicals, can also contribute to abiotic degradation. While the search results did not provide specific oxidation rates for isononanoic acid in aquatic systems, fatty acids can undergo various oxidation processes depending on the specific conditions and the presence of oxidizing agents.
Biotic Degradation Pathways in Environmental Compartments
Biotic degradation, primarily mediated by microorganisms, is a significant process for the removal of organic compounds from the environment. mdt.gov.mkscribd.com
Microbial Metabolism of Isononanoic Acid in Soil and Water
Isononanoic acid generally exhibits moderate biodegradability. forgechemicals.com This suggests that microbial action in environmental compartments like soil and water can break down the substance over time, mitigating its long-term environmental effects. forgechemicals.com While specific microbial consortia or detailed metabolic pathways for isononanoic acid in soil and water were not fully elucidated in the search results, the moderate biodegradability indicates that microorganisms capable of utilizing branched fatty acids are present in these environments.
Enzyme Systems Involved in Biodegradation (e.g., Beta-Oxidation in Microorganisms)
The biodegradation of fatty acids in microorganisms often involves the beta-oxidation pathway. researchgate.netaocs.org This process involves the sequential cleavage of two-carbon units from the fatty acid chain, typically after activation of the fatty acid to its acyl-CoA ester. researchgate.netaocs.org Enzymes such as acyl-CoA synthase (FadD), acyl-CoA dehydrogenase (FadE), enoyl-CoA hydratase (FadB), hydroxyacyl-CoA dehydrogenase (FadB), and ketoacyl-CoA thiolase (FadA) are key players in this pathway. researchgate.netaocs.org
While beta-oxidation is well-established for linear fatty acids, branched-chain fatty acids like isononanoic acid may require additional enzymatic steps or alternative oxidation pathways, such as alpha- or omega-oxidation, to enter the central metabolic routes. europa.eu Research on Pseudomonas putida highlights the involvement of enzymes like FadD in activating fatty acids for beta-oxidation. researchgate.net The beta-oxidation sequence can proceed even under anaerobic conditions. viperwrl.com
Environmental Distribution and Persistence Modeling
Based on calculations, the environmental distribution of 3,5,5-trimethylhexanoic acid, a major isomer of isononanoic acid, is estimated to be primarily in water (72.6%), followed by soil (12.6%), and air (1.99%). oxea-chemicals.com
Isononanoic acid is not considered to be persistent in the environment. moellerchemie.com It is also not considered to be bioaccumulating. moellerchemie.com Persistence and bioaccumulation assessments are crucial for evaluating the long-term environmental risk of a substance. moellerchemie.com
Calculated Environmental Distribution of 3,5,5-Trimethylhexanoic Acid
| Environmental Compartment | Percentage (%) |
| Water | 72.6 |
| Soil | 12.6 |
| Air | 1.99 |
This distribution modeling suggests that aquatic systems are likely the primary sink for isononanoic acid when released into the environment. The moderate biodegradability and lack of persistence and bioaccumulation potential indicate that while it may be present in these compartments, it is expected to undergo degradation over time.
Sorption to Environmental Matrices (Soil, Sediment)
Sorption is a crucial process affecting the mobility and bioavailability of chemicals in soil and sediment. For isononanoic acid, its sorption behavior is influenced by its acid nature and the properties of the environmental matrix.
The pKa of isononanoic acid is reported as 4.89. atamanchemicals.com This indicates that in typical environmental pH ranges (which are often higher than 4.89), isononanoic acid will predominantly exist in its anionic form. atamanchemicals.com Anions generally exhibit weaker adsorption to soils containing organic carbon and clay compared to their neutral counterparts. atamanchemicals.com
Despite this, the undissociated form of isononanoic acid is expected to adsorb to suspended solids and sediment in water based on its estimated Koc value. atamanchemicals.com If released to soil, the undissociated form is expected to have low mobility based on an estimated Koc of 1,100 for the free acid. atamanchemicals.com Calculated distribution to environmental compartments suggests that a significant portion (72.6%) could be in water, with smaller percentages in soil (12.6%), sediment (12.7%), suspended sediment (0.08%), and air (1.99%). oxea-chemicals.comoxea-chemicals.com
Adsorption/desorption log Koc values have been calculated: 2.79 at pH 4.5 and 1.90 at pH 8. oxea-chemicals.comoxea-chemicals.com These values suggest that sorption is stronger in more acidic conditions where a larger fraction of the acid is in its undissociated form.
Transformation Products and their Environmental Fate
Biodegradation is expected to be an important environmental fate process for isononanoic acid in both soil and water. atamanchemicals.com In Warburg respirometer tests using an activated sludge seed, isononanoic acid reached 32.8% of its theoretical oxygen demand after 24 hours, suggesting significant biodegradation potential. atamanchemicals.com Biodegradation of 3,5,5-trimethylhexanoic acid, a major isomer of isononanoic acid, showed 96% degradation in 21 days using activated sludge (domestic, non-adapted, aerobic) according to OECD 301A. oxea-chemicals.comoxea-chemicals.comoxea-chemicals.com
Hydrolysis is not expected to be an important environmental fate process for isononanoic acid because it lacks functional groups that readily hydrolyze under environmental conditions. atamanchemicals.comoxea-chemicals.comoxea-chemicals.comoxea-chemicals.com Photolysis half-life is calculated to be 60.17 hours. oxea-chemicals.comoxea-chemicals.comoxea-chemicals.com
While specific transformation products in the environment are not extensively detailed in the provided snippets, the biodegradation process implies the breakdown of isononanoic acid into simpler compounds through microbial activity. The high percentage of biodegradation observed suggests that the parent compound is significantly transformed in the environment.
Data on the environmental distribution and degradation are summarized in the table below:
| Environmental Compartment | Calculated Distribution (%) |
| Water | 72.6 |
| Soil | 12.6 |
| Sediment | 12.7 |
| Suspended Sediment | 0.08 |
| Air | 1.99 |
Source: Calculated distribution based on environmental partitioning models. oxea-chemicals.comoxea-chemicals.com
Data on biodegradation are summarized below:
| Inoculum | Test Type | Time | Result (% Theoretical Oxygen Demand) | Method |
| Activated Sludge | Warburg Respirometer Test | 6 hours | 9.8 | Not specified |
| Activated Sludge | Warburg Respirometer Test | 12 hours | 20.4 | Not specified |
| Activated Sludge | Warburg Respirometer Test | 24 hours | 32.8 | Not specified |
| Activated Sludge | Aerobic Biodegradation (OECD 301A) | 21 days | 96 (for 3,5,5-trimethylhexanoic acid) | OECD 301A |
Source: Warburg respirometer tests and OECD 301A. atamanchemicals.comoxea-chemicals.comoxea-chemicals.comoxea-chemicals.com
Based on available data, isononanoic acid is not considered to be persistent, bioaccumulating, or toxic (PBT), nor very persistent or very bioaccumulating (vPvB). oxea-chemicals.comoxea-chemicals.comoxea-chemicals.com
Biochemical and Biological Interactions of Isononanoic Acid Non Human Systems, Mechanistic Focus
Role of Isononanoic Acid in Non-Mammalian Metabolic Pathways
The involvement of isononanoic acid in the metabolic processes of lower organisms and plants highlights its potential fate and effects in diverse environmental and biological settings.
Investigation of Lipid Metabolism in Lower Organisms (e.g., Bacteria, Yeast)
Isononanoic acid and similar branched-chain fatty acids can be involved in the metabolic activities of microorganisms such as bacteria and yeast. For instance, microbial systems, including Escherichia coli and yeast, have been explored for the production of branched-chain fatty acids like 8-methyl nonanoic acid, a C9 isomer structurally related to isononanoic acid. This suggests that these microorganisms possess the metabolic machinery capable of handling or producing such compounds, potentially integrating them into their lipid metabolism or utilizing precursors like glucose or isobutyric acid for their biosynthesis google.com.
Furthermore, isononanoic acid has demonstrated direct biological interactions with bacteria and yeast, exhibiting antibacterial and antifungal properties. Studies indicate its effectiveness against certain bacteria, including E. coli, and against Candida yeast infections. The proposed mechanism for its antifungal action against Candida involves the ability of isononanoic acid to disrupt or break down the cell membranes of these microorganisms atamanchemicals.com. This suggests an interaction that impacts fundamental cellular structures and metabolic integrity.
Biodegradation studies also provide insight into the metabolic fate of isononanoic acid in microbial communities present in soil and aquatic environments europa.eu. While specific catabolic pathways in these diverse microbial populations are not always fully elucidated, the observation of biodegradation indicates the presence of enzymatic systems capable of breaking down the compound.
Pathways for Isononanoic Acid Catabolism in Plants
While detailed specific catabolic pathways for isononanoic acid in plants are not extensively documented in the provided information, the general involvement of C4-C11 carboxylic acids in the metabolism of plants is acknowledged sci-hub.st. Isononanoic acid's presence in the environment, potentially in soil or water, means plants may be exposed to it. Ecotoxicological data includes assessments of toxicity to terrestrial plants, indicating biological interaction europa.eu. The mention of isononanoic acid's potential use in controlling plant growth also implies an interaction with plant biological processes, although the specific metabolic or catabolic pathways involved in its processing within plant tissues would require dedicated investigation . Biodegradation in soil, mediated by microorganisms, would also indirectly affect the availability and potential uptake of isononanoic acid by plants europa.eu.
Enzymatic Biotransformations of Isononanoic Acid in In Vitro Systems
Enzymatic studies using in vitro systems provide valuable insights into how specific enzymes can interact with isononanoic acid or its derivatives, revealing potential biotransformation pathways.
Characterization of Enzymes Modifying Isononanoic Acid
Enzymes capable of modifying isononanoic acid or its esters have been characterized, particularly lipases. Candida antarctica lipase (B570770) B (CALB) is one such enzyme that has been investigated for its activity towards branched fatty acid esters, including isononanoic acid ethyl ester researchgate.netresearchgate.net. CALB is a widely used biocatalyst known for its activity and specificity towards various alcohols and, to a more limited extent, carboxylic acids, particularly unbranched ones researchgate.net.
Research involving the engineering of CALB has aimed to broaden its substrate range to include branched carboxylic acids. Studies have explored variants of CALB to enhance the hydrolysis of isononanoic acid ethyl ester in vitro. For example, specific variants, such as the T138S mutation in CALB, have shown increased activity in the hydrolysis of isononanoic acid ethyl ester compared to the wild-type enzyme researchgate.netresearchgate.net. This highlights the potential for specific enzymatic machinery to process isononanoic acid derivatives.
Mechanisms of Action of Isononanoic Acid as an Enzyme Substrate or Modulator
In the context of enzymatic biotransformation, isononanoic acid derivatives can function as substrates. For instance, isononanoic acid ethyl ester serves as a substrate for CALB-catalyzed hydrolysis researchgate.netresearchgate.net. The mechanism involves the enzyme's catalytic triad (B1167595) (composed of Asp187, His224, and Ser105 in CALB) which facilitates the hydrolysis of the ester bond researchgate.net. The interaction between the substrate and the enzyme's active site, including the acyl binding tunnel, is crucial for efficient catalysis. Engineering the amino acid residues within or near the active site can alter the enzyme's specificity and activity towards branched substrates like isononanoic acid ethyl ester researchgate.net.
Studies on the metabolism of esters involving isononanoic acid, such as branched-nonyl 3,5,5 trimethylhexanoate, indicate that enzymatic hydrolysis is a primary metabolic transformation. This process cleaves the ester bond, yielding isononanoic acid and the corresponding alcohol europa.eu. The resulting alcohol can then undergo further enzymatic oxidation, typically via aldehyde intermediates, to form carboxylic acids europa.eu. While this specific study involved a mammalian system (in vitro rat liver S9), the enzymatic hydrolysis and subsequent oxidation pathways are general mechanisms relevant to biotransformations that could occur in non-human organisms possessing similar enzymatic capabilities.
Beyond acting as a substrate, the potential for isononanoic acid to act as an enzyme modulator (inhibitor or activator) in non-human systems is less explicitly detailed in the provided sources. However, its antimicrobial properties atamanchemicals.com suggest interactions that could potentially involve the modulation of essential microbial enzymes, although the primary mechanism mentioned relates to membrane disruption.
Cellular Uptake and Localization Studies in Non-Human Cell Models
Understanding how isononanoic acid enters and distributes within non-human cells is crucial for assessing its biological impact. While specific detailed studies on the cellular uptake and localization of isononanoic acid in a wide range of non-human cell models are not extensively provided, general principles and relevant methodologies can be considered.
The transport and distribution of isononanoic acid within organisms and environmental compartments are influenced by its physicochemical properties, such as its low water solubility and miscibility with organic solvents sci-hub.st. These properties suggest that it can interact with lipid-containing structures like cell membranes.
Methodologies for studying the interaction of compounds with biological membranes, relevant to cellular uptake, include techniques like using Langmuir-Blodgett troughs to measure penetration into phospholipid films, fluorescence anisotropy with probes like DPH to quantify changes in membrane fluidity, and molecular dynamics simulations to model interactions at a molecular level . These techniques could be applied to non-human cell models to investigate how isononanoic acid interacts with their cell membranes and potentially crosses them.
General mechanisms of cellular uptake observed in various cell types, including non-human ones, involve processes like passive diffusion across the cell membrane for lipophilic molecules or various forms of endocytosis for larger or less permeable substances nih.govnih.gov. Given that isononanoic acid is a relatively small, somewhat lipophilic molecule, passive diffusion might play a role in its uptake. However, the specific mechanisms and their efficiency would depend on the cell type and its membrane composition.
Once inside the cell, the localization of isononanoic acid would depend on its metabolic fate. If it is metabolized, its components might be incorporated into cellular lipids or directed towards energy production pathways. If it is not readily metabolized, it might accumulate in lipid droplets or other cellular compartments. Studies on the biotransformation and kinetics of isononanoic acid in specific non-human systems would be necessary to understand its intracellular localization and fate europa.eu.
Here is a summary of some research findings related to enzymatic activity on isononanoic acid ethyl ester:
| Enzyme Source | Substrate | Modification/Variant | Observed Activity Change (vs Wild-Type) | Reference |
| Candida antarctica Lipase B | Isononanoic acid ethyl ester | Wild-Type | Baseline Activity | researchgate.netresearchgate.net |
| Candida antarctica Lipase B | Isononanoic acid ethyl ester | T138S Variant | 5-fold Increase in Hydrolysis | researchgate.netresearchgate.net |
This table highlights the potential for enzymatic systems, specifically lipases like CALB, to hydrolyze esters of isononanoic acid, and how enzyme engineering can influence this activity.
Passive Diffusion and Active Transport Mechanisms
The movement of molecules across biological membranes is governed by various transport mechanisms, broadly categorized as passive or active. Passive transport, which includes simple diffusion and facilitated diffusion, does not require cellular energy and occurs down a concentration gradient. Active transport, conversely, requires energy, often in the form of ATP hydrolysis, to move substances against their concentration gradient, typically involving specific membrane proteins khanacademy.orgnih.gov.
Small, non-polar, or lipid-soluble molecules can often cross the phospholipid bilayer of cell membranes through simple diffusion bioninja.com.aunih.gov. Fatty acids, being amphipathic with a hydrophobic tail and a hydrophilic carboxyl group, can interact with the lipid bilayer. The extent to which INA traverses membranes via passive diffusion is likely influenced by its specific branched structure and the properties of the membrane. While general principles of passive diffusion suggest that smaller, more hydrophobic molecules diffuse more readily nih.gov, the branched nature of INA may introduce steric considerations compared to a straight-chain nonanoic acid.
Active transport mechanisms involve membrane proteins such as pumps and carriers that bind to specific molecules and facilitate their movement across the membrane nih.govpressbooks.pub. These systems are often highly selective. While research specifically detailing active transport mechanisms for INA in non-human systems is limited in the provided search results, fatty acids in general can be transported via both passive and protein-mediated mechanisms depending on the organism and cellular context. For instance, some fatty acid transport proteins have been identified in various organisms. The potential involvement of active transport for INA would suggest the existence of specific protein transporters recognizing its structure.
Subcellular Distribution and Accumulation
Following entry into a cell, the subcellular distribution and accumulation of a compound are determined by its chemical properties and the presence of intracellular binding sites or compartmentalization mechanisms. Fatty acids can be metabolized, incorporated into lipids, or stored within lipid droplets.
Specific data on the subcellular distribution and accumulation of isononanoic acid in non-human cells are not extensively detailed in the provided search results. However, studies on fatty acid metabolism in general suggest that once inside the cell, fatty acids can be directed towards various pathways. For example, they can be activated to acyl-CoA derivatives, which can then enter pathways such as beta-oxidation for energy production, or be used for the synthesis of complex lipids like phospholipids (B1166683) and triglycerides. atamanchemicals.com mentions that isononanoic acid administered to rats is readily metabolized by the liver and many other tissues, forming carbon dioxide and two-carbon fragments, which are incorporated into long-chain fatty acids, as well as other water-soluble products. While this refers to rat metabolism, it provides insight into potential intracellular processing in a non-human mammalian system.
The accumulation of fatty acids within cells can occur in lipid droplets, which serve as energy reserves. The extent to which INA accumulates in these structures would depend on its metabolic fate and the cell's physiological state. The branched structure of isononanoic acid might influence its incorporation into specific lipid species or its handling by enzymes involved in lipid metabolism compared to straight-chain fatty acids.
Effects on Cellular Processes in Prokaryotic and Eukaryotic (Non-Human) Models
Isononanoic acid has been observed to exert effects on various cellular processes in non-human organisms, particularly impacting cell membranes and growth in microbial systems.
Future Research Directions and Emerging Paradigms for Isononanoic Acid
Development of Advanced Computational Models for Predicting Reactivity and Properties
The increasing complexity of chemical systems and the need for efficient material design are driving the development of advanced computational models. For isononanoic acid, future research will likely focus on creating and refining these models to accurately predict its reactivity and properties under various conditions. Computational models, such as those used for predicting half-lives and bioaccumulation factors, already exist and are validated against experimental data. Further development could involve sophisticated simulations, such as molecular dynamics (MD) simulations, to model the interactions of isononanoic acid with other molecules or interfaces, such as biological membranes.
Advanced computational approaches, including machine learning and deep neural networks, hold potential for predicting atomic and molecular properties with high accuracy, comparable to more computationally expensive methods like Density Functional Theory (DFT). nih.gov Applying these models to isononanoic acid could enable the prediction of its behavior in novel formulations, its interactions in complex chemical reactions, and the properties of materials incorporating isononanoic acid derivatives. This could significantly accelerate the design and optimization of new applications, reducing the need for extensive experimental screening.
Integration of Isononanoic Acid in Novel Nanomaterials and Self-Assembled Systems
The unique structural characteristics of isononanoic acid, including its branched chain, could make it a valuable component in the design of novel nanomaterials and self-assembled systems. While the direct integration of isononanoic acid into such systems is an emerging area, research into self-assembled nanostructures for various applications, including drug delivery, environmental remediation, and energy storage, is rapidly advancing. researchgate.netmdpi.comijrps.commdpi.com
Future research could explore the use of isononanoic acid or its derivatives as building blocks or modifiers in the creation of self-assembled structures. Its amphiphilic nature (having both hydrophilic and hydrophobic parts) could facilitate its self-assembly into micelles, vesicles, or other supramolecular architectures. These structures could potentially be utilized for targeted delivery systems, as components in advanced coatings with tailored properties, or in the development of functional materials with unique surface characteristics. The integration of isononanoic acid into nanomaterials could also enhance their compatibility with various matrices or improve their stability and performance in specific environments.
Exploration of Isononanoic Acid in Sustainable Chemical Manufacturing
A significant emerging paradigm for isononanoic acid is its role in sustainable chemical manufacturing. There is a growing global demand for eco-friendly and sustainable materials, which is fueling interest in bio-based production methods for chemicals like isononanoic acid. intelmarketresearch.comdatainsightsmarket.comfuelsandlubes.comprecedenceresearch.com Companies are increasingly investing in bio-based production technologies, utilizing renewable and circular feedstocks to produce isononanoic acid with a high bio-based content. fuelsandlubes.comtransparencymarketresearch.com
Research in this area is focused on developing more efficient and environmentally friendly synthesis routes. This includes exploring catalytic processes that reduce waste and energy consumption. rsc.org The production of isononanoic acid from the methoxycarbonylation of diisobutene is one promising route being investigated. rsc.org The shift towards bio-based isononanoic acid aligns with the broader trend in the chemical industry to reduce environmental impact and improve sustainability. intelmarketresearch.comatamankimya.comdatabridgemarketresearch.com Future research will continue to optimize these bio-based processes and explore new sustainable feedstocks and catalytic systems for isononanoic acid production.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The future of isononanoic acid research lies increasingly at the intersection of chemistry, materials science, and environmental science. Its applications in high-performance lubricants, durable coatings, and sustainable plasticizers inherently require an interdisciplinary approach. intelmarketresearch.comatamankimya.com
Research will focus on understanding and optimizing the performance of materials containing isononanoic acid from a chemical perspective, while simultaneously considering their environmental impact throughout their lifecycle. This involves collaboration between chemists, material scientists, and environmental scientists to develop materials that are not only high-performing but also biodegradable, non-toxic, and produced through sustainable processes. atamankimya.comatamanchemicals.comsolechem.eu For instance, research into the environmental and health impacts of chemicals, including isononanoic acid, has accelerated as the industry seeks safer and more sustainable alternatives. atamankimya.com Future work will likely involve comprehensive life cycle assessments and the development of new methodologies to evaluate the environmental footprint of isononanoic acid-based products. researchgate.net This interdisciplinary effort is crucial for developing innovative solutions that address both technological needs and environmental concerns.
Q & A
Q. How can researchers enhance clarity when presenting complex datasets on isononanoic acid’s phase behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
